REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[CH3:9].[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:2][C:3]1[CH:4]=[C:5]([N:10]2[C:12](=[O:17])[CH:13]=[C:14]([CH3:16])[NH:11]2)[CH:6]=[CH:7][C:8]=1[CH3:9] |f:0.1,3.4|
|
Name
|
3,4-dimethylphenylhydrazine hydrochloride
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C=C(C=CC1C)NN
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
(250 mL) was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h.
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1C)N1NC(=CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |